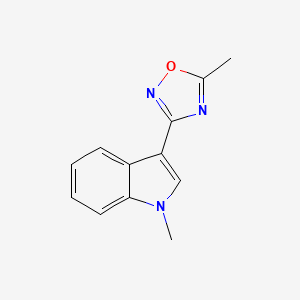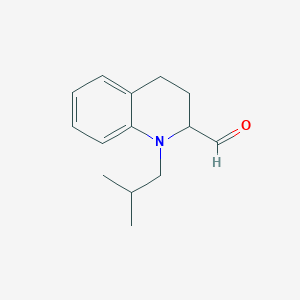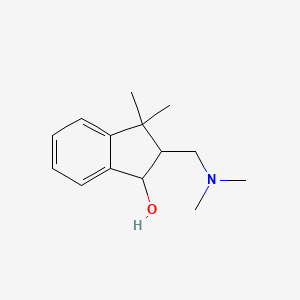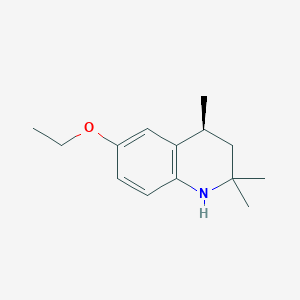![molecular formula C9H5F3N2O B15068399 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 2-position and a formyl group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . Another approach involves the use of copper(II) salts in the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that can handle a broad substrate scope. The use of trifluoroacetonitrile as a precursor is particularly advantageous due to its availability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
What sets 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both the trifluoromethyl and formyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Eigenschaften
Molekularformel |
C9H5F3N2O |
|---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h1-5H |
InChI-Schlüssel |
DSAAPMTUNPROQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)




![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)




